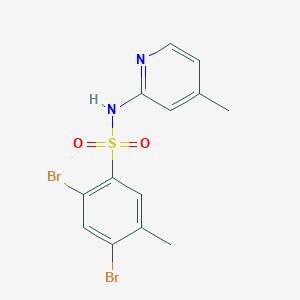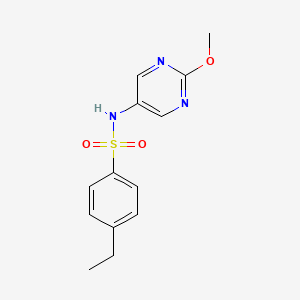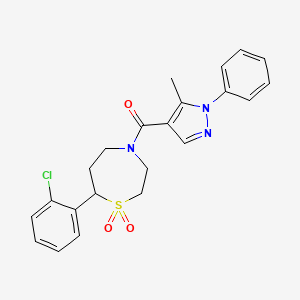
2,4-Dibromo-5-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of benzenesulfonamide derivative. Benzenesulfonamides are a class of organic compounds which contain a sulfonamide group attached to a benzene ring . They are commonly used in the synthesis of various pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzenesulfonamides are often synthesized through the reaction of benzenesulfonyl chloride with amines . Additionally, the Suzuki cross-coupling reaction, which is a type of palladium-catalyzed carbon-carbon bond forming reaction, is frequently used in the synthesis of pyridine derivatives .Chemical Reactions Analysis
Benzenesulfonamides can participate in a variety of chemical reactions. For instance, they can undergo nucleophilic substitution reactions with amines to form secondary or tertiary sulfonamides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Benzenesulfonamides are generally solid at room temperature and are soluble in organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,4-dibromo-5-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Br2N2O2S/c1-8-3-4-16-13(5-8)17-20(18,19)12-6-9(2)10(14)7-11(12)15/h3-7H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHDXYMXMJTHGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Br2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-N-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2732138.png)
![7-chloro-N-(4-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2732139.png)


![N-(3,4-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2732144.png)
![3-(2-(4-(tert-butyl)phenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2732146.png)


![N-(4-hydroxyphenyl)-4-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2732150.png)

![2-Chloro-N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]propanamide](/img/structure/B2732155.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-chlorophenyl)methanone](/img/structure/B2732156.png)
![2-acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2732160.png)
![N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2732161.png)